Cas no 131905-86-7 ((2S)-but-3-yne-1,2-diol)

(2S)-but-3-yne-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106931-1g |
(2S)-but-3-yne-1,2-diol |
131905-86-7 | 95% | 1g |
$0.0 | 2023-10-28 | |
Enamine | EN300-106931-1.0g |
(2S)-but-3-yne-1,2-diol |
131905-86-7 | 1.0g |
$0.0 | 2023-02-19 |
(2S)-but-3-yne-1,2-diol 関連文献
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
(2S)-but-3-yne-1,2-diolに関する追加情報
Chemical Profile of (2S)-But-3-yne-1,2-diol (CAS No. 131905-86-7)
(2S)-But-3-yne-1,2-diol, identified by the Chemical Abstracts Service registry number CAS No. 131905-86-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique stereogenic center and a conjugated alkyne-diol moiety, exhibits intriguing structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of (2S)-But-3-yne-1,2-diol consists of a butynyl backbone with hydroxyl groups at the 1 and 2 positions, and a stereocenter at the 2-position, which imparts chiral characteristics to the molecule. This configuration allows for the synthesis of enantiomerically pure derivatives, which are increasingly important in drug design due to their enhanced selectivity and reduced side effects. The conjugation between the alkyne and diol functionalities also contributes to the compound's reactivity, making it a versatile building block for more complex molecules.
In recent years, there has been a surge in research focused on the development of chiral building blocks for drug discovery. Among these, α-functionalized alkyne derivatives have emerged as particularly promising candidates due to their ability to undergo diverse transformations while maintaining stereochemical integrity. (2S)-But-3-yne-1,2-diol stands out in this category due to its compatibility with various synthetic methodologies, including cross-coupling reactions, asymmetric hydrogenation, and diol-based cyclizations.
One of the most compelling aspects of (2S)-But-3-yne-1,2-diol is its utility in constructing complex cyclic scaffolds. The presence of both alkyne and diol functionalities allows for facile construction of furans, pyrans, and other heterocyclic systems through metal-catalyzed cyclization reactions. These heterocycles are ubiquitous in natural products and pharmaceuticals, making (2S)-But-3-yne-1,2-diol a valuable asset in medicinal chemistry libraries.
Recent advances in asymmetric synthesis have enabled the efficient preparation of enantiomerically enriched forms of (2S)-But-3-yne-1,2-diol. For instance, biocatalytic methods employing ketoreductases or transaminases have been successfully applied to achieve high enantioselectivity in the reduction or functionalization of chiral precursors. These biocatalytic approaches not only improve atom economy but also align with the growing emphasis on sustainable chemical synthesis.
The pharmacological potential of derivatives derived from (2S)-But-3-yne-1,2-diol has also been explored in several preclinical studies. Researchers have demonstrated that modifications at the stereocenter or introduction of additional functional groups can significantly alter biological activity. For example, analogs with enhanced binding affinity to specific enzymes or receptors have shown promise in treating neurological disorders and inflammatory conditions.
The synthesis of complex molecules often requires multiple steps involving different reaction conditions and reagents. However, the versatility of (2S)-But-3-yne-1,2-diol allows for streamlined synthetic routes that minimize purification steps and improve overall yields. This efficiency is particularly crucial in industrial settings where cost-effectiveness and scalability are paramount.
In conclusion, (2S)-But-3-yne-1,2-diol (CAS No. 131905-86-7) represents a significant advancement in synthetic chemistry and drug development. Its unique structural features enable diverse applications in constructing chiral intermediates and complex pharmacophores. As research continues to uncover new synthetic methodologies and pharmacological targets, compounds like this will undoubtedly play an essential role in shaping the future of medicinal chemistry.
131905-86-7 ((2S)-but-3-yne-1,2-diol) 関連製品
- 2171596-74-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-methoxyethyl)carbamoylpropanoic acid)
- 2171199-36-1(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)
- 23464-95-1(5-(4-Chlorophenyl)oxazole-2-propionic Acid)
- 2229568-43-6(1-(2-bromo-6-hydroxyphenyl)cyclobutane-1-carbonitrile)
- 1339022-69-3(4-n-Butylthiobenzyl alcohol)
- 1822771-80-1(6-Methoxy-1,2,4-benzenetriol)
- 955826-06-9(N-(3-cyanothiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide)
- 2137458-86-5(5',6'-dihydro-4'H-spirothiane-3,7'-thieno2,3-cpyridine)
- 303127-12-0(3,5-dimethyl-1-(4-methylbenzoyl)-4-(phenylsulfanyl)-1H-pyrazole)
- 2460757-51-9(8,8-difluoro-2-oxaspiro4.5decane-3-carboxylic acid)




